Cas no 103475-11-2 (Zirconium,bis[2,2-bis[(2-propen-1-yloxy)methyl]-1-butanolato-kO]bis[2-[(2-propen-1-yloxy-kO)methyl]-2-[(2-propen-1-yloxy)methyl]-1-butanolato-kO]-)

Zirconium,bis[2,2-bis[(2-propen-1-yloxy)methyl]-1-butanolato-kO]bis[2-[(2-propen-1-yloxy-kO)methyl]-2-[(2-propen-1-yloxy)methyl]-1-butanolato-kO]- structure
103475-11-2 structure
Product Name:Zirconium,bis[2,2-bis[(2-propen-1-yloxy)methyl]-1-butanolato-kO]bis[2-[(2-propen-1-yloxy-kO)methyl]-2-[(2-propen-1-yloxy)methyl]-1-butanolato-kO]-
Numero CAS:103475-11-2
MF:C48H88O12Zr
MW:948.429136276245
CID:237376
PubChem ID:71300660
Update Time:2025-04-19

Zirconium,bis[2,2-bis[(2-propen-1-yloxy)methyl]-1-butanolato-kO]bis[2-[(2-propen-1-yloxy-kO)methyl]-2-[(2-propen-1-yloxy)methyl]-1-butanolato-kO]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Zirconium,bis[2,2-bis[(2-propen-1-yloxy)methyl]-1-butanolato-kO]bis[2-[(2-propen-1-yloxy-kO)methyl]-2-[(2-propen-1-yloxy)methyl]-1-butanolato-kO]-
    • 2,2-bis(prop-2-enoxymethyl)butan-1-ol,zirconium
    • Zirconium,bis[2,2-bis[(2-propen-1-yloxy)methyl]-1-butanolato-kO]bis[2-[(2-propen-1-yloxy-kO)methyl]-2-[(2-propen-1-yloxy)meth
    • 1-Butanol, 2,2-bis[(2-propenyloxy)methyl]-,zirconium complex
    • Zirconium, bis[2,2-bis[(2-propenyloxy)methyl]-1-butanolato-kO]bis[2-[(2-propenyloxy-kO)methyl]-2-[(2-propenyloxy)methyl]-1-butanolato-kO]- (9CI)
    • Zirconium,bis[2,2-bis[(2-propenyloxy)methyl]-1-butanolato-O1]bis[2,2-bis[(2-propenyloxy)methyl]-1-butanolato-O1,O2]-
    • Zirconium, bis(2,2-bis((2-propenyloxy)methyl)-1-butanolato-kappaO)bis(2-((2-propenyloxy-kappaO)methyl)-2-((2-propenyloxy)methyl)-1-butanolato-kappaO)-
    • Zirconium, bis[2,2-bis[(2-propenyloxy)methyl]-1-butanolato-.kappa.O]bis[2-[(2-propenyloxy-.kappa.O)methyl]-2-[(2-propenyloxy)methyl]-1-butanolato-.kappa.O]-
    • Zirconium, bis(2,2-bis((2-propen-1-yloxy)methyl)-1-butanolato-kappaO)bis(2-((2-propen-1-yloxy-kappaO)methyl)-2-((2-propen-1-yloxy)methyl)-1-butanolato-kappaO)-
    • 103475-11-2
    • DTXSID7073016
    • Inchi: 1S/4C12H22O3.Zr/c4*1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h4*4-5,13H,1-2,6-11H2,3H3;
    • Chiave InChI: VLIDMIDUCQRLLW-UHFFFAOYSA-N
    • Sorrisi: [Zr].OCC(COCC=C)(COCC=C)CC.OCC(COCC=C)(COCC=C)CC.OCC(COCC=C)(COCC=C)CC.OCC(COCC=C)(COCC=C)CC

Proprietà calcolate

  • Massa esatta: 946.532277g/mol
  • Massa monoisotopica: 946.532277g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 61
  • Conta legami ruotabili: 40
  • Complessità: 822
  • Conteggio di unità legate in modo Covalent: 5
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 155Ų
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.